(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as ‘MMP’, is a naturally occurring compound found in a variety of plants and animals. It is a member of the furan family, and is known for its unique properties. MMP has recently gained attention for its potential applications in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of MMP is not yet fully understood. However, it is believed that MMP may act as a modulator of the immune system. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the body’s inflammatory response. In addition, MMP has also been found to inhibit the production of nitric oxide, a molecule that plays a role in the body’s inflammation response.
Biochemical and Physiological Effects
MMP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, as well as to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, MMP has also been found to have antioxidant and anti-cancer properties, as well as neuroprotective and neuroregenerative effects.
Advantages and Limitations for Lab Experiments
MMP has a number of advantages and limitations for lab experiments. One of the main advantages of using MMP in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide, which can be useful for studying the body’s inflammatory response. In addition, MMP has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, which can be useful for studying the body’s immune response. However, one of the main limitations of using MMP in lab experiments is that it is not yet fully understood how it works, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for the use of MMP in scientific research. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used to develop new drugs and treatments. In addition, further research could also be conducted on its biochemical and physiological effects, in order to better understand its potential applications in the development of new treatments. Finally, further research could also be conducted on its potential applications in the development of treatments for neurological disorders, as well as its potential applications in the development of new cancer treatments.
Synthesis Methods
MMP can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is a reaction between 5-methylfuran-2-yl acetate and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product. This reaction is typically carried out in a solvent such as ethanol, and can be catalyzed by an acid, a base, or a Lewis acid. In addition, MMP can also be synthesized from 5-methylfurfuryl alcohol and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product.
Scientific Research Applications
MMP has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a potential candidate for the development of new drugs and treatments. In addition, MMP has also been found to have antioxidant and anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Furthermore, MMP has also been found to have neuroprotective and neuroregenerative effects, making it a potential candidate for the development of treatments for neurological disorders.
properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-13(7-4-11)8-9-14(16)15-10-5-12(2)17-15/h3-10H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRCOPTFLDDAS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.